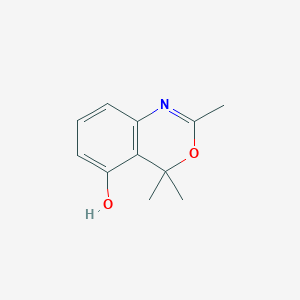
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C14H16O4. It is a derivative of cyclopentane, where two carboxylic acid groups are attached to the first and second carbon atoms of the cyclopentane ring, and one of these carboxylic acid groups is esterified with a benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the esterification of cyclopentane-1,2-dicarboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of cyclopentane-1,2-dicarboxylic acid monobenzyl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,2-dicarboxylic acid or cyclopentanone derivatives.
Reduction: Cyclopentane-1,2-dicarboxylic acid monobenzyl alcohol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of cyclopentane-1,2-dicarboxylic acid monobenzyl ester involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active carboxylic acid and benzyl alcohol. This hydrolysis can trigger downstream effects depending on the specific biological pathway involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-dicarboxylic acid: The parent compound without the benzyl ester group.
Cyclopentane-1,2-dicarboxylic acid dimethyl ester: A similar ester with two methyl groups instead of a benzyl group.
Cyclopentane-1,2-dicarboxylic acid diethyl ester: Another ester variant with two ethyl groups.
Uniqueness
(1S,2S)-2-((Benzyloxy)carbonyl)cyclopentanecarboxylic acid is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological systems. The benzyl group can also provide additional steric hindrance and electronic effects, making this compound distinct from its simpler ester counterparts.
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-phenylmethoxycarbonylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-4-8-12(11)14(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16) |
InChI Key |
UGXGXOIZHUXYBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Acetyloxy-methyl]benzaldehyde](/img/structure/B8394429.png)

![4,6-Difluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B8394449.png)



![ethyl (4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetate](/img/structure/B8394479.png)



